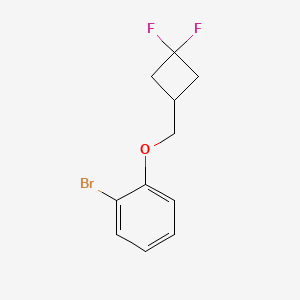

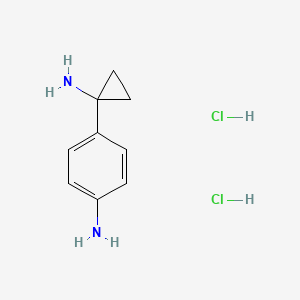

4-(1-Amino-cyclopropyl)-phenylamine dihydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “4-(1-Amino-cyclopropyl)-phenylamine dihydrochloride” likely contains a phenylamine (aniline) group and a cyclopropyl group, both attached to an amino group. The “dihydrochloride” indicates that it is a salt with two chloride ions for each molecule of the compound .

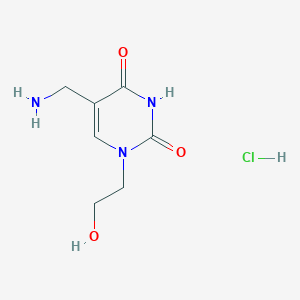

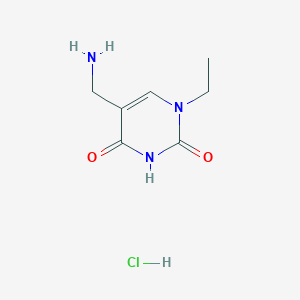

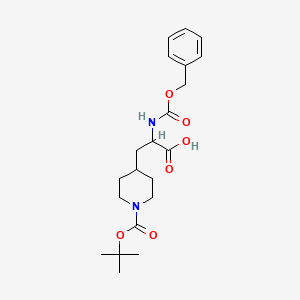

Molecular Structure Analysis

The molecular structure of this compound would likely show the phenylamine and cyclopropyl groups attached to the same nitrogen atom. The presence of the dihydrochloride indicates that the compound forms a salt, likely due to the protonation of the nitrogen atom in the amino group .Chemical Reactions Analysis

The compound could potentially undergo various chemical reactions. The amino group might participate in nucleophilic substitution or addition reactions. The cyclopropyl group, being a strained ring, could undergo ring-opening reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure and the functional groups present. As an amine, this compound would be expected to form hydrogen bonds, which could influence its solubility and boiling point .Aplicaciones Científicas De Investigación

Agricultural Biotechnology

Rhizobacteria Enhancement: This compound has been studied for its role in the production of auxins by rhizobacteria, which are beneficial bacteria that live in the soil near plant roots. The presence of 1-amino-cyclopropane-1-carboxylic acid deaminase in these bacteria, along with the production of auxins, can decrease amino acid concentrations in the rhizosphere. This leads to improved growth and yield of crops like potatoes, even under water-limited conditions .

Organic Synthesis

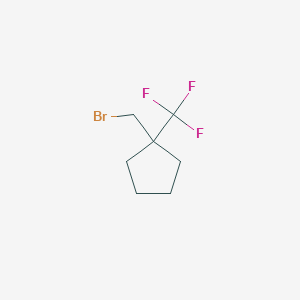

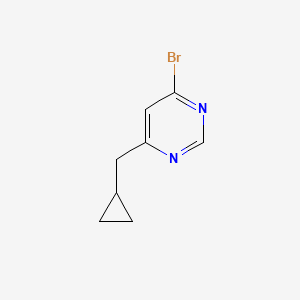

Cyclopropane Synthesis: In organic chemistry, cyclopropane rings are a common motif. The compound can be used in the synthesis of cyclopropane derivatives through various reactions, such as the Corey-Chaykovsky Reaction or the Simmons-Smith Reaction . These methods are crucial for creating pharmaceuticals and complex organic molecules .

Propiedades

IUPAC Name |

4-(1-aminocyclopropyl)aniline;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2.2ClH/c10-8-3-1-7(2-4-8)9(11)5-6-9;;/h1-4H,5-6,10-11H2;2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOSVHHMQHBYZDW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C2=CC=C(C=C2)N)N.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14Cl2N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Azabicyclo[3.2.0]heptane-1-carboxylic acid hydrochloride](/img/structure/B1382704.png)

![3-Bromo-5-methoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1382708.png)

![6-Bromo-3,4-dihydrospiro[1-benzopyran-2,4'-piperidine] hydrochloride](/img/structure/B1382712.png)

![1-Bromo-3-[(3,3-difluorocyclobutyl)methoxy]benzene](/img/structure/B1382713.png)

![3-Azaspiro[5.5]undecan-9-ol hydrochloride](/img/structure/B1382715.png)